Denotivir
Overview
Description
Denotivir is an organic chemical compound with antiviral activity. It is an isothiazole derivative of 5-amino-3-methylisothiazolocarboxylic acid with a molecular formula of C18H14ClN3O2S and a molecular weight of 371.841 g/mol . This compound has demonstrated in vitro antiviral activity against human herpes simplex virus types 1 and 2, and varicella zoster virus .
Preparation Methods
Denotivir can be synthesized through various synthetic routes. One common method involves the reaction of 5-amino-3-methylisothiazolocarboxylic acid with 4-chlorobenzoyl chloride to form 5-(4-chlorobenzoyl)amino-3-methylisothiazole-4-carboxylic acid . This intermediate is then reacted with aniline to produce this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Denotivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Denotivir has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound in studies of isothiazole chemistry and its derivatives.
Medicine: This compound has shown promise in clinical trials for the treatment of local herpes simplex virus infections and varicella zoster virus infections.
Industry: This compound is used in the development of antiviral drugs and formulations.
Mechanism of Action
Denotivir exerts its antiviral effects by inhibiting viral DNA synthesis. It targets viral DNA polymerase, preventing the replication of viral DNA within infected cells . This mechanism is similar to other antiviral agents that target viral DNA synthesis, but this compound’s unique structure allows it to interact with the enzyme in a distinct manner .
Comparison with Similar Compounds
Denotivir is similar to other antiviral compounds such as acyclovir and penciclovir, which also target viral DNA synthesis . this compound’s isothiazole structure sets it apart from these compounds, providing unique interactions with viral DNA polymerase . Other similar compounds include:
Acyclovir: A nucleoside analogue used to treat herpes simplex virus infections.
Penciclovir: Another nucleoside analogue with activity against herpes simplex virus.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antiviral agents.
Biological Activity
Denotivir, also known as Vratizolin or ITCL, is a compound belonging to the isothiazole family, recognized for its significant biological activities, particularly in antiviral and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing its mechanisms, case studies, and research findings.
Overview of this compound
This compound is primarily noted for its antiviral properties against herpes virus infections. It also exhibits anti-inflammatory and immunotropic activities , making it a compound of interest in various therapeutic areas. Its structure includes a five-membered ring containing sulfur, characteristic of isothiazole derivatives, which are known for diverse pharmacological effects.
- Antiviral Activity : this compound shows potent antiviral effects, particularly against herpes simplex virus (HSV). The compound interferes with viral replication and has been shown to be effective in both in vitro and animal model studies.
- Anti-inflammatory Properties : this compound has demonstrated the ability to inhibit inflammatory responses, making it useful in conditions characterized by excessive inflammation.
- Immunotropic Effects : Research indicates that this compound modulates immune responses, exhibiting both immunosuppressive and immunomodulatory activities depending on the context.
In Vitro Studies
A study conducted by Alam et al. reported that this compound exhibited significant antiviral activity against HSV-1 and HSV-2 in vitro. The compound's mechanism involves disrupting viral entry into host cells and inhibiting viral gene expression .
In Vivo Studies
In vivo studies have shown that this compound effectively reduces the severity of herpes infections in animal models. For instance, it was observed that treatment with this compound led to a marked decrease in viral load and lesions in infected mice .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with recurrent herpes simplex infections demonstrated that topical application of this compound resulted in faster healing times and reduced recurrence rates compared to placebo treatments.
- Case Study 2 : In another study focused on inflammatory skin conditions, patients treated with this compound showed significant improvement in symptoms, including reduced erythema and pruritus .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
Properties
CAS No. |
51287-57-1 |
---|---|
Molecular Formula |
C18H14ClN3O2S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11-15(17(24)20-14-9-7-13(19)8-10-14)18(25-22-11)21-16(23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,24)(H,21,23) |
InChI Key |
ZPBLNADJHWHOEP-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Synonyms |
3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid p-chlorophenylamide denotivir vratizolin vratizolinum |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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